1-Cbz-2-piperidinecarboxylic acid

Description

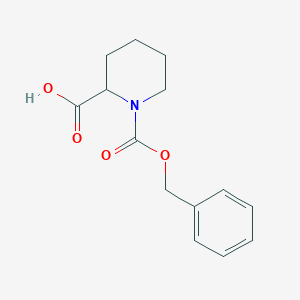

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAIHAKADPJIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28697-07-6 | |

| Record name | 1-Carbobenzoxy-2-piperidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid CAS number

An In-Depth Technical Guide to (S)-(-)-1-Cbz-2-piperidinecarboxylic acid CAS Number: 28697-11-2

Introduction

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid, also known by its synonyms N-Cbz-(S)-(-)-pipecolinic acid or (2S)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As a protected derivative of the non-proteinogenic amino acid (S)-pipecolic acid, its rigid piperidine ring and defined stereochemistry offer a valuable scaffold for designing structurally complex and highly specific therapeutic agents.[1] The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provides stability during multi-step syntheses while allowing for straightforward deprotection under specific conditions.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical information on the compound's physicochemical properties, synthesis protocols, analytical methods, and applications, with a focus on the underlying scientific principles and practical considerations that inform its use in the laboratory and beyond.

Section 1: Core Physicochemical Properties and Identification

The unique identity and utility of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid are defined by its specific chemical and physical properties. The molecule's structure, featuring a saturated six-membered nitrogen heterocycle with a carboxylic acid at the C2 position and a Cbz-protected amine, imparts specific characteristics crucial for its synthetic applications. The (S)-configuration at the chiral center is fundamental to its role in asymmetric synthesis.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 28697-11-2 | [2] |

| Molecular Formula | C₁₄H₁₇NO₄ | [2] |

| Molecular Weight | 263.29 g/mol | [2] |

| Melting Point | 111-115 °C (lit.) | |

| Optical Activity | [α]22/D −59°, c = 2 in acetic acid | |

| Appearance | White to off-white solid | N/A |

| SMILES String | OC(=O)[C@@H]1CCCCN1C(=O)OCc2ccccc2 |

| InChI Key | ZSAIHAKADPJIGN-LBPRGKRZSA-N | |

Section 2: Synthesis and Manufacturing Protocol

The most common laboratory-scale synthesis involves the N-protection of the parent amino acid, (S)-pipecolic acid. The following protocol details a standard procedure for this transformation.

Experimental Protocol: N-Carbobenzyloxy Protection of (S)-Pipecolic Acid

This procedure outlines the reaction of (S)-2-piperidinecarboxylic acid with benzyl chloroformate to yield the target compound.[3]

Step-by-Step Methodology:

-

Dissolution: In a 250 mL four-neck flask equipped with a stirrer, add 10 g of (S)-2-piperidinecarboxylic acid. To this, add 80 g of a 10% (w/w) aqueous sodium hydroxide solution. Stir the mixture until the amino acid is completely dissolved.

-

Expertise & Experience: The basic aqueous solution serves two purposes: it deprotonates the carboxylic acid to form the more soluble sodium carboxylate salt, and it deprotonates the secondary amine, increasing its nucleophilicity for the subsequent reaction with the electrophilic protecting group reagent.

-

-

Reagent Addition: In a separate vessel, prepare a mixture of 15.7 g of benzyl chloroformate (Cbz-Cl) and 25 g of 10% aqueous sodium hydroxide solution. Add this mixture dropwise to the stirred amino acid solution at room temperature.

-

Trustworthiness: The simultaneous dropwise addition of the Cbz-Cl and additional base is critical. This maintains a basic pH throughout the reaction, which is necessary to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

-

Reaction: Continue stirring the reaction mixture at room temperature for 12 hours to ensure the reaction proceeds to completion.

-

Work-up & Extraction:

-

Dilute the reaction mixture with 100 mL of diethyl ether.

-

Carefully adjust the pH of the aqueous layer to a weakly acidic state using dilute hydrochloric acid. This step protonates the carboxylate, rendering the final product less water-soluble and extractable into an organic solvent.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.

-

Combine all organic layers.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the solvent under reduced pressure to yield the final product, 1-N-benzyloxycarbonyl-2-piperidinecarboxylic acid. A typical yield for this procedure is around 96%.[3]

Visualization of Synthesis Workflow

Caption: Workflow for the N-Cbz protection of (S)-pipecolic acid.

Section 3: Applications in Drug Discovery and Development

The rigid, stereodefined structure of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid makes it an invaluable chiral pool starting material. Its piperidine core is a prevalent motif in numerous FDA-approved drugs, contributing to improved pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.

Key Therapeutic Areas:

-

Oncology (PARP Inhibitors): This compound is a documented intermediate in the synthesis of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, a key fragment of the Poly(ADP-ribose) Polymerase (PARP) inhibitor ABT-888 (Veliparib).[3] PARP inhibitors are a critical class of targeted therapies for cancers with specific DNA repair deficiencies.

-

Osteoporosis (Cathepsin K Inhibitors): It serves as a starting material for preparing disubstituted azetidinones that act as selective inhibitors of cysteine protease cathepsin K.[3] Cathepsin K is a primary enzyme involved in bone resorption, making its inhibition a therapeutic strategy for treating osteoporosis.

-

General Medicinal Chemistry: The piperidine scaffold is widely used to explore chemical space and optimize lead compounds.[4] Its incorporation can introduce a basic nitrogen center (after deprotection), which can be crucial for interacting with acidic residues in enzyme active sites or for improving aqueous solubility.

Visualization of Role as a Synthetic Intermediate

Caption: Role as a key intermediate in Active Pharmaceutical Ingredient (API) synthesis.

Section 4: Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid is essential for its use in GMP (Good Manufacturing Practice) environments and reproducible research. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra for this compound are publicly available and can be used as a reference.[5]

-

Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and formula.[5]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A protocol for this analysis is outlined below.

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (S)- and (R)-enantiomers to determine the enantiomeric excess (e.e.) of the sample.

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: Select a suitable chiral stationary phase (CSP) column, such as a Daicel Chiralpak AD-H or equivalent.

-

Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). An example could be 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.

-

Expertise & Experience: The apolar hexane and polar isopropanol create the separation environment. TFA is added to protonate the carboxylic acid, ensuring a consistent charge state and sharp peak shape.

-

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.

-

Analysis:

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a wavelength where the phenyl group of the Cbz moiety absorbs, typically 254 nm.

-

Inject 10 µL of the sample.

-

-

Data Interpretation: The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas of the (S)- and (R)-isomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

|---|---|---|---|

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6][7] |

Safe Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[7]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[7]

-

Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved N95 dust mask.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][9]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7][9]

Conclusion

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid (CAS: 28697-11-2) is more than just a chemical reagent; it is an enabling tool for the creation of sophisticated molecular architectures with therapeutic potential. Its well-defined stereochemistry, robust protecting group, and versatile piperidine core provide a reliable foundation for synthetic chemists aiming to develop next-generation pharmaceuticals. This guide has provided the essential technical knowledge—from synthesis and analysis to safe handling and application—to empower researchers to effectively and safely utilize this important compound in their drug discovery endeavors.

References

- (S)-(-)-1-Cbz-2-piperidinecarboxylic acid, 97%. Research Scientific. [Link]

- 1-Cbz-2-piperidinecarboxylic acid. LookChem. [Link]

- (S)-(-)

- Material Safety D

- (S)-(-)-1-Cbz-2-piperidinecarboxylic acid. SpectraBase. [Link]

- Piperazic Acid Synthesis. Bowers Lab, UNC. [Link]

- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Synthesis of 2-piperidine carboxylic acid. PrepChem.com. [Link]

- A kind of preparation method of (S)-2-piperidinecarboxylic acid.

- Pipecolic acid. Wikipedia. [Link]

- (R)-(+)-1-Cbz-2-piperidinecarboxylic acid (97%). Amerigo Scientific. [Link]

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | 28697-07-6 [chemicalbook.com]

- 4. acgpubs.org [acgpubs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. (R)-(+)-1-Cbz-2-piperidinecarboxylic acid 97 28697-09-8 [sigmaaldrich.com]

- 7. af.canbipharmachem.com [af.canbipharmachem.com]

- 8. fishersci.com [fishersci.com]

- 9. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

(R)-(+)-1-Cbz-2-piperidinecarboxylic acid properties

An In-depth Technical Guide to (R)-(+)-1-Cbz-2-piperidinecarboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-(+)-1-Cbz-2-piperidinecarboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, provide a detailed and validated synthesis protocol with mechanistic insights, and explore its critical applications in the synthesis of pharmacologically active agents.

Introduction: The Strategic Importance of a Chiral Building Block

(R)-(+)-1-Cbz-2-piperidinecarboxylic acid, also known as N-Cbz-(R)-(+)-pipecolinic acid, is a protected derivative of (R)-pipecolic acid. The pipecolic acid scaffold is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, prized for the conformational rigidity it imparts upon molecular structures.[1][2] The introduction of the carboxybenzyl (Cbz) protecting group on the piperidine nitrogen serves a crucial strategic purpose in multi-step organic synthesis. It temporarily masks the reactivity of the secondary amine, preventing unwanted side reactions and allowing for selective chemical transformations elsewhere in the molecule.

The specific (R)-stereochemistry of this compound makes it an invaluable chiral synthon for the enantioselective synthesis of complex target molecules, where precise three-dimensional architecture is paramount for biological activity. This guide offers an in-depth examination of this key intermediate, from its fundamental characteristics to its practical application.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its effective use in synthesis. The key physicochemical and identifying characteristics of (R)-(+)-1-Cbz-2-piperidinecarboxylic acid are summarized below.

| Property | Value | Source(s) |

| Synonym(s) | N-Cbz-(R)-(+)-pipecolinic acid | [3][4] |

| CAS Number | 28697-09-8 | [3][4] |

| Molecular Formula | C₁₄H₁₇NO₄ | [3][4] |

| Molecular Weight | 263.29 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid or powder | [5] |

| Melting Point | 111-115 °C | [3] |

| Optical Rotation | [α]²⁰/D +60° (c=2 in acetic acid) | [3] |

| pKa (Predicted) | 4.01 ± 0.20 | [6] |

| Density | 1.265 g/cm³ | [6] |

| Solubility | Soluble in ketones, alcohols, and various organic solvents. | [5] |

| Boiling Point | 443.9 °C at 760 mmHg | [6] |

Note on Melting Point: Discrepancies in reported melting points (ranging from 80-115 °C) can occur due to variations in crystalline form, residual solvent, or purity levels between batches.[3][5][6] Researchers should consider the value provided by their specific supplier or perform their own characterization.

Synthesis: N-Protection of (R)-Pipecolic Acid

The most common and efficient synthesis of (R)-(+)-1-Cbz-2-piperidinecarboxylic acid is through the N-protection of the corresponding free amino acid, (R)-(+)-pipecolic acid, using benzyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, performed under basic aqueous conditions.

Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. The secondary amine of pipecolic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base, such as sodium hydroxide, is critical for two reasons:

-

Deprotonation: It deprotonates the carboxylic acid and the ammonium salt form of the piperidine nitrogen, generating the free secondary amine which is a much stronger nucleophile.

-

Neutralization: It neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.[7]

Reagents and Materials:

-

(R)-(+)-Pipecolic acid (1.0 eq)

-

Sodium Hydroxide (NaOH)

-

Benzyl Chloroformate (Cbz-Cl) (approx. 1.1 eq)

-

Deionized Water

-

Diethyl Ether

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction flask, addition funnel, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Dissolution: In a suitable reaction flask, dissolve (R)-(+)-pipecolic acid in a 10% aqueous solution of sodium hydroxide. Stir until a clear solution is obtained. Causality: This step ensures the starting material is fully deprotonated and available for reaction.

-

Reagent Addition: Add benzyl chloroformate dropwise to the stirred solution at room temperature. It is often beneficial to add it concurrently with an additional aliquot of 10% NaOH solution to maintain a basic pH. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents potential side reactions. Maintaining basicity is crucial for the nucleophilicity of the amine.

-

Reaction: Allow the mixture to stir at room temperature for 12 hours to ensure the reaction proceeds to completion.

-

Initial Work-up: Dilute the reaction mixture with diethyl ether. This initial wash helps remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification & Product Protonation: Carefully adjust the pH of the aqueous layer to weakly acidic (pH 3-4) using dilute hydrochloric acid. Causality: This critical step protonates the carboxylate group of the product, rendering it neutral and thus extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic layers. Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the final product, (R)-(+)-1-Cbz-2-piperidinecarboxylic acid, typically as a white solid.[7]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of (R)-(+)-1-Cbz-2-piperidinecarboxylic acid.

Analytical Characterization for Quality Control

Verifying the identity, purity, and stereochemical integrity of the synthesized material is paramount.

-

Optical Rotation: A polarimeter is used to measure the specific rotation. A positive value of approximately +60° confirms the presence of the desired (R)-enantiomer and indicates high enantiomeric purity.[3][8] The magnitude of the rotation is directly proportional to the enantiomeric excess.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key expected ¹H NMR signals include multiplets for the aliphatic piperidine protons, a characteristic signal for the benzylic protons of the Cbz group (~5.1 ppm), and signals for the aromatic protons.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (263.29 g/mol ).[3]

-

Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[3]

Applications in Pharmaceutical Development

The utility of (R)-(+)-1-Cbz-2-piperidinecarboxylic acid lies in its role as a high-value intermediate for constructing complex, stereochemically defined drug candidates.[5]

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. (R)-(+)-1-Cbz-2-piperidinecarboxylic acid is a documented key starting material for the synthesis of compounds like ABT-888 (Veliparib).[6][7] In these syntheses, the carboxylic acid functional group is typically converted to an amide, and the Cbz group is later removed under hydrogenolysis conditions to reveal the secondary amine for further functionalization.

Development of Cathepsin K Inhibitors

Cathepsin K is a cysteine protease implicated in osteoporosis. This chiral building block has been used to prepare disubstituted azetidinones that act as selective inhibitors of this enzyme.[6][7] The piperidine ring serves as a rigid scaffold to correctly orient the pharmacophoric elements for optimal binding to the enzyme's active site.

General Role as a Chiral Scaffold

Beyond specific examples, the piperidine ring system is a "privileged scaffold" in medicinal chemistry.[10] Using the (R)-Cbz protected form allows chemists to:

-

Introduce conformational constraint into otherwise flexible molecules.

-

Build complex heterocyclic systems.

-

Create peptide mimics with enhanced stability and cell permeability.

Caption: Role of the title compound in synthesizing different drug classes.

Safety, Handling, and Storage

As a laboratory chemical, (R)-(+)-1-Cbz-2-piperidinecarboxylic acid requires careful handling.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the powder, a dust mask is recommended.[3]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

(R)-(+)-1-Cbz-2-piperidinecarboxylic acid is more than just a chemical intermediate; it is a key enabling tool for modern drug discovery. Its defined stereochemistry and the synthetic flexibility afforded by the Cbz protecting group provide chemists with a reliable and versatile building block for the construction of novel, potent, and selective therapeutic agents. The robust synthesis protocol and well-defined properties outlined in this guide empower researchers to confidently incorporate this valuable synthon into their drug development programs.

References

- LookChem. 1-Cbz-2-piperidinecarboxylic acid. [Link]

- ChemBK. (R)-1-CBZ-PIPERIDINE-1-CARBOXYLIC ACID. [Link]

- Amerigo Scientific. (R)-(+)-1-Cbz-2-piperidinecarboxylic acid (97%). [Link]

- Solubility of Things. Pipecolic acid. [Link]

- Stenutz. piperidine-2-carboxylic acid. [Link]

- PubChem.

- Cheméo. Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). [Link]

- ResearchGate. ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. [Link]

- SpectraBase. (S)-(-)-1-Cbz-2-piperidinecarboxylic acid. [Link]

- Wikipedia. Pipecolic acid. [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- MDPI.

- YouTube.

- Chemistry LibreTexts. 5.4: Optical Activity. [Link]

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. (R)-(+)-1-Cbz-2-piperidinecarboxylic acid 97 28697-09-8 [sigmaaldrich.com]

- 4. (R)-(+)-1-Cbz-2-piperidinecarboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. chembk.com [chembk.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 28697-07-6 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. fuaij.com [fuaij.com]

An In-depth Technical Guide to 1-Cbz-2-piperidinecarboxylic Acid: A Cornerstone Chiral Building Block

Introduction: The Strategic Importance of 1-Cbz-2-piperidinecarboxylic Acid in Modern Synthesis

In the landscape of pharmaceutical and complex molecule synthesis, the strategic use of chiral building blocks is paramount for achieving stereochemical control and biological efficacy. Among these critical synthons, this compound, also known as N-Cbz-pipecolic acid, has emerged as a versatile and indispensable tool. Its rigid piperidine core, a prevalent motif in numerous natural products and active pharmaceutical ingredients (APIs), combined with the robust and orthogonally stable benzyloxycarbonyl (Cbz) protecting group, makes it a highly sought-after intermediate for drug development professionals and organic chemists.[1][2]

This technical guide provides a comprehensive overview of this compound, delving into its chemical structure, physicochemical properties, a validated synthetic protocol, spectroscopic characterization, and key applications. The insights presented herein are curated to empower researchers and scientists to effectively harness the synthetic potential of this valuable molecule.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid pipecolic acid.[3] The introduction of the Cbz group at the nitrogen atom serves to protect it from unwanted reactions, while the carboxylic acid moiety provides a handle for further chemical transformations, most notably amide bond formation. The piperidine ring exists in a stable chair conformation, which can influence the stereochemical outcome of subsequent reactions.

dot

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection for reactions and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₄ | [4] |

| Molecular Weight | 263.29 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 111-115 °C (for S-isomer) | [5] |

| Predicted pKa | 4.01 ± 0.20 | [5][6] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol.[7] Negligible in water.[8] | [7][8] |

| Optical Activity ([α]D) | +60° (c=2 in acetic acid) for (R)-isomer |

Synthesis of (S)-1-Cbz-2-piperidinecarboxylic Acid: A Validated Protocol

The most common and reliable method for the preparation of enantiomerically pure this compound involves the N-protection of the corresponding pipecolic acid enantiomer. The following protocol details the synthesis of the (S)-isomer from L-pipecolic acid.

Causality in Experimental Design: The choice of a biphasic system (water and an organic solvent) with a mild base like sodium bicarbonate is critical. It ensures that the starting amino acid is deprotonated to its more nucleophilic form, allowing it to efficiently attack the benzyl chloroformate. The base also neutralizes the hydrochloric acid byproduct, driving the reaction to completion. The temperature is maintained at 0°C initially to control the exothermicity of the reaction and minimize potential side reactions.

dot

Caption: Workflow for the synthesis of (S)-1-Cbz-2-piperidinecarboxylic acid.

Experimental Protocol:

-

Dissolution: To a solution of L-pipecolic acid (1.0 eq) in 1 M sodium bicarbonate (or sodium hydroxide) solution (2.5 eq) in water, cool the mixture to 0°C in an ice bath.

-

Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of the aqueous layer) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.35 | m | Aromatic protons (C₆H₅) |

| ~5.15 | s | Benzylic protons (CH₂) |

| ~4.90 | m | H-2 (methine proton α to carbonyl) |

| ~4.10 & ~3.00 | m | H-6 (axial and equatorial protons) |

| ~2.20 & ~1.30-1.70 | m | H-3, H-4, H-5 (piperidine ring protons) |

| ~10.0-12.0 | br s | Carboxylic acid proton (COOH) |

¹³C NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| ~174-178 | Carboxylic acid carbonyl (COOH) |

| ~155-157 | Carbamate carbonyl (N-C=O) |

| ~136-137 | Aromatic quaternary carbon |

| ~127-129 | Aromatic CH carbons |

| ~67-68 | Benzylic carbon (CH₂) |

| ~57-59 | C-2 (methine carbon) |

| ~45-47 | C-6 (methylene carbon) |

| ~20-30 | C-3, C-4, C-5 (piperidine ring carbons) |

FT-IR Spectroscopy:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3030 | C-H stretch | Aromatic |

| 2940, 2860 | C-H stretch | Aliphatic |

| ~1730 | C=O stretch | Carboxylic acid |

| ~1690 | C=O stretch | Carbamate |

| ~1420 | C-N stretch | Amide |

| ~1250 | C-O stretch | Carbamate/Carboxylic acid |

Mass Spectrometry:

The mass spectrum will typically show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Applications in Drug Discovery and Development

The utility of this compound as a chiral building block is well-documented in medicinal chemistry literature. Its rigid cyclic structure is often employed to constrain the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for a biological target.

Case Study: Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. For instance, it serves as a key starting material for the synthesis of Veliparib (ABT-888), a potent PARP inhibitor that has been investigated in numerous clinical trials.

In the synthesis of Veliparib analogues, the carboxylic acid of this compound is typically activated and coupled with a substituted 2,3-diaminobenzamide. This is followed by cyclization to form the benzimidazole core. The Cbz protecting group is then removed, usually via hydrogenolysis, to allow for further functionalization of the piperidine nitrogen.

dot

Caption: Role of this compound in PARP inhibitor synthesis.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling and storage procedures must be followed to ensure safety.

-

Hazard Identification: this compound is generally considered an irritant. It may cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the powder, a dust mask is recommended.

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the power of well-designed chiral building blocks in advancing organic synthesis and drug discovery. Its unique combination of a stereodefined piperidine scaffold and a robust protecting group provides a reliable and versatile platform for the construction of complex, biologically active molecules. This guide has provided a detailed technical overview to assist researchers in leveraging the full potential of this important synthetic intermediate.

References

- SpectraBase. (S)-(-)-1-Cbz-2-piperidinecarboxylic acid. [Link]

- Macmillan Group, Princeton University.

- PubChem.

- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

- Molecules. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

- PMC, PubMed Central.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

- PMC, NIH. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. [Link]

- PubMed. A Modular Approach to Trisubstituted Chiral Piperidines. [Link]

- Royal Society of Chemistry.

- Research Scientific. (S)-(-)-1-Cbz-2-piperidinecarboxylic acid, 97%. [Link]

- NIST WebBook. 2-Piperidinecarboxylic acid. [Link]

- LookChem. This compound. [Link]

- Amerigo Scientific. (R)-(+)-1-Cbz-2-piperidinecarboxylic acid (97%). [Link]

- Google Patents. A kind of preparation method of (S)-2-piperidinecarboxylic acid.

- PMC, NIH. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. [Link]

- Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- Wikipedia. Pipecolic acid. [Link]

- The Good Scents Company. pipecolinic acid. [Link]

- PubChem. Pipecolic acid, (-)-. [Link]

- ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... [Link]

- Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- PubChem. Pipecolic Acid. [Link]

Sources

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. (L)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID CAS#: 28697-11-2 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. (D)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID | 28697-09-8 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

1-Cbz-2-piperidinecarboxylic acid molecular weight

An In-Depth Technical Guide to 1-Cbz-2-Piperidinecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known by its synonyms N-Cbz-pipecolic acid or Z-pipecolic acid, is a protected derivative of pipecolic acid, a non-proteinogenic cyclic amino acid. The introduction of the Carboxybenzyl (Cbz or Z) protecting group on the piperidine nitrogen transforms the raw amino acid into a versatile and highly valuable building block for organic synthesis. Its rigid cyclic structure and available carboxylic acid handle make it a favored scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its critical applications in the development of modern therapeutics, particularly in the synthesis of targeted enzyme inhibitors.

Section 1: Core Molecular and Physicochemical Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. These parameters dictate everything from storage conditions and solvent selection to reaction setup and purification strategies. This compound exists as a racemic mixture and as distinct (R) and (S) enantiomers, each with a unique CAS number and optical properties.

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [2][3][4] |

| Exact Mass | 263.11575802 Da | [1] |

| CAS Number (Racemic) | 28697-07-6 | [1] |

| CAS Number (R)-(+) | 28697-09-8 | [4] |

| CAS Number (S)-(-) | 28697-11-2 | [3] |

| Melting Point (Racemic) | 80-83 °C | [1][2] |

| Melting Point (Enantiomer) | 111-115 °C | |

| Boiling Point | 443.9 °C at 760 mmHg | [1][2] |

| Density | ~1.27 g/cm³ | [1] |

| pKa (Predicted) | 4.01 ± 0.20 | [1] |

| XLogP3 | ~2.1 | [1] |

The notable difference in melting points between the racemic mixture and the pure enantiomers is a critical physical indicator of stereochemical purity. A lower, broader melting range often suggests a mixture of stereoisomers or the presence of impurities. The predicted pKa of ~4.01 is characteristic of the carboxylic acid group and is essential for designing extraction protocols; the compound will be deprotonated and water-soluble in basic solutions (pH > 5) and protonated and organic-soluble in acidic solutions (pH < 3). The XLogP3 value of ~2.1 indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol, but limited solubility in water under neutral or acidic conditions.

Section 2: Synthesis and Purification

The most common and reliable method for preparing this compound is the N-protection of pipecolic acid using benzyl chloroformate. This reaction, a classic example of the Schotten-Baumann reaction, is favored for its high yield, operational simplicity, and use of readily available starting materials.[1][5]

Part 2.1: The Schotten-Baumann Approach: A Validated Protocol

The underlying principle of this synthesis is the nucleophilic attack of the secondary amine of pipecolic acid on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is performed in an aqueous basic medium, typically using sodium hydroxide, which serves two purposes: it deprotonates the carboxylic acid and the ammonium salt of the starting material to free the amine for reaction, and it neutralizes the HCl byproduct generated during the reaction.

Experimental Protocol:

-

Dissolution: Dissolve 10 g of 2-piperidinecarboxylic acid (pipecolic acid) in 80 g of a 10% aqueous sodium hydroxide solution in a 250 mL flask. Stir until a clear solution is obtained.[5]

-

Reagent Addition: Cool the flask in an ice bath. Prepare a mixture of 15.7 g of benzyl chloroformate and 25 g of a 10% aqueous sodium hydroxide solution. Add this mixture dropwise to the stirred pipecolic acid solution, maintaining the internal temperature below 10°C.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[5]

-

Workup - Acidification: Cool the reaction mixture again in an ice bath and carefully adjust the pH to ~2 using dilute hydrochloric acid. A white precipitate of the product should form.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.[5]

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid. A reported yield for a similar procedure is 96.1%.[5]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable in research and drug development. Confirming the identity, purity, and stereochemical integrity of this compound is essential before its use in subsequent synthetic steps.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural Confirmation | Signals for aromatic protons of the benzyl group (~7.3 ppm), benzylic CH₂ (~5.1 ppm), piperidine ring protons (1.2-4.5 ppm), and the acidic COOH proton (>10 ppm). |

| ¹³C NMR | Structural Confirmation | Resonances for carbonyls (Cbz and COOH), aromatic carbons, benzylic carbon, and piperidine ring carbons. |

| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion [M+H]⁺ at m/z 264.1 or other relevant adducts confirming the mass of 263.29 Da. |

| HPLC/UPLC | Purity Assessment | A single major peak indicating high purity (e.g., >98%). Area percentage is used for quantification. |

| Chiral HPLC | Enantiomeric Purity | For (R) or (S) forms, baseline separation of the two enantiomers to determine enantiomeric excess (ee). |

| Melting Point | Purity and Identity | A sharp, narrow melting range consistent with literature values for the specific stereoisomer. |

| Polarimetry | Stereochemical Identity | Measurement of specific rotation, [α]D, which should be positive for the (R)-enantiomer and negative for the (S)-enantiomer. |

Section 4: Key Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a constrained amino acid scaffold for building complex, biologically active molecules. The Cbz group provides robust protection during multi-step syntheses and can be cleanly removed via catalytic hydrogenation, while the carboxylic acid serves as a handle for amide bond formation or other modifications.

Case Study 1: Cysteine Protease Inhibitors

This building block is used to prepare disubstituted azetidinones that act as selective inhibitors of cathepsin K, a cysteine protease implicated in osteoporosis and other bone resorption disorders.[1][5] The piperidine ring provides a rigidifying element that helps position other functional groups for optimal interaction with the enzyme's active site.

Case Study 2: Poly(ADP-ribose) Polymerase (PARP) Inhibitors

This compound is a documented intermediate in the synthesis of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent PARP inhibitor developed for cancer therapy.[1][5] PARP inhibitors function by blocking a key DNA repair pathway, leading to the death of cancer cells that are already deficient in other repair mechanisms (a concept known as synthetic lethality).

Application Pathway

Caption: Role as a key intermediate in therapeutic agent synthesis.

Section 5: Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring the longevity of the reagent and the safety of laboratory personnel.

-

Safety: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[2]

-

Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is advised.[1]

Conclusion

This compound is more than a simple protected amino acid; it is a strategically designed building block that offers a unique combination of stereochemical potential, conformational rigidity, and synthetic versatility. Its established role in the synthesis of high-value therapeutic agents like PARP and cathepsin K inhibitors underscores its importance to the drug discovery community. A firm grasp of its physicochemical properties, a reliable synthesis protocol, and rigorous analytical control are the cornerstones for successfully leveraging this powerful scaffold in the creation of novel chemical entities.

References

- This compound - LookChem. [Link]

- (S)-(-)

- (R)-(+)-1-Cbz-2-piperidinecarboxylic acid (97%) - Amerigo Scientific. [Link]

- ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants - ResearchG

Sources

An In-Depth Technical Guide to the Synthesis of N-Cbz-(R)-(+)-Pipecolinic Acid

Abstract

N-Cbz-(R)-(+)-pipecolinic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of peptidomimetics and complex pharmaceutical agents. Its rigid piperidine core imparts conformational constraints that are crucial for designing molecules with specific biological activities. This guide provides a comprehensive, field-proven methodology for the synthesis of N-Cbz-(R)-(+)-pipecolinic acid, intended for researchers, chemists, and drug development professionals. We will detail a robust two-stage synthetic strategy, beginning with the chiral resolution of racemic pipecolinic acid, followed by the specific N-protection of the desired (R)-enantiomer. This document emphasizes the underlying chemical principles, the causality behind experimental choices, and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Pipecolic acid, the six-membered homolog of proline, is a non-proteinogenic α-amino acid.[1] Its (R)-enantiomer, in particular, is a key precursor for various bioactive molecules. Protecting the secondary amine of (R)-pipecolinic acid with a benzyloxycarbonyl (Cbz or Z) group is a critical step in its utilization as a synthetic intermediate. The Cbz group is favored for its stability under a range of conditions and its facile removal via catalytic hydrogenolysis, offering orthogonality with many other common protecting groups.[2]

The synthesis strategy detailed herein is predicated on practicality and reliability for a standard laboratory setting. It involves two core stages:

-

Chiral Resolution: Separation of commercially available, inexpensive racemic (DL)-pipecolinic acid into its constituent enantiomers. This is achieved through the formation of diastereomeric salts using an optically pure resolving agent.

-

N-Protection: Selective protection of the secondary amine of the isolated (R)-(+)-pipecolinic acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

This approach avoids complex asymmetric catalysis or chiral pool manipulations from expensive starting materials, making it a cost-effective and scalable solution.

Stage 1: Chiral Resolution of (DL)-Pipecolinic Acid

The foundational principle of this stage is the conversion of a mixture of enantiomers, which share identical physical properties, into a mixture of diastereomers, which have distinct physical properties (e.g., solubility).[3][4] This allows for their separation by classical techniques like fractional crystallization.

Mechanism: Diastereomeric Salt Formation

A racemic mixture of (R)- and (S)-pipecolinic acid is treated with an enantiomerically pure chiral acid, such as D-(-)-tartaric acid. This acid-base reaction forms a pair of diastereomeric salts: [(R)-pipecolinium][(D)-tartrate] and [(S)-pipecolinium][(D)-tartrate]. These salts are not mirror images and thus possess different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The free amino acid is then regenerated by treating the isolated salt with a base.

Visualization of the Resolution Workflow

The logical flow of the chiral resolution process is depicted below.

Caption: Workflow for Chiral Resolution of Pipecolinic Acid.

Experimental Protocol: Resolution with D-(-)-Tartaric Acid

This protocol is adapted from established chemical principles of diastereomeric salt resolution.[3][5]

-

Dissolution: In a suitable flask, suspend (DL)-pipecolinic acid (1.0 eq) in a solution of 95% ethanol and water. Heat the mixture (e.g., to 80°C) to aid dissolution.

-

Addition of Resolving Agent: To the warm solution, add D-(-)-tartaric acid (1.0-1.2 eq). Stir until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature and let it stand for 24-48 hours. The diastereomeric salt of one enantiomer will preferentially crystallize.

-

Isolation: Collect the precipitated crystals by vacuum filtration. This first crop is enriched in one diastereomer. The filtrate is now enriched in the other diastereomer.

-

Liberation of Free Amino Acid: Dissolve the enriched diastereomeric salt from the filtrate in water. Pass the solution through a basic ion-exchange column or treat with a suitable base to neutralize the tartaric acid and liberate the free pipecolinic acid.

-

Purification & Validation: Concentrate the resulting solution under reduced pressure to obtain the crude (R)-(+)-pipecolinic acid. The enantiomeric purity should be assessed by measuring the specific rotation using a polarimeter. The expected value for the pure (R)-enantiomer is approximately +27° (c=4, H₂O).[6] Recrystallization from water may be necessary to enhance purity.

Stage 2: N-Cbz Protection of (R)-(+)-Pipecolinic Acid

With enantiomerically pure (R)-(+)-pipecolinic acid in hand, the next stage is the protection of the secondary amine. The reaction with benzyl chloroformate (Cbz-Cl) is a robust and high-yielding transformation.

Mechanism: Schotten-Baumann Reaction

This reaction is a classic example of a Schotten-Baumann acylation. The secondary amine of pipecolinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction generates a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. This process produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent protonation of the starting amine.

Visualization of the N-Protection Mechanism

The step-by-step mechanism is illustrated below.

Sources

Introduction: The Significance of a Versatile Chiral Building Block

An In-Depth Technical Guide to the Solubility of 1-Cbz-2-Piperidinecarboxylic Acid

1-(Benzyloxycarbonyl)-2-piperidinecarboxylic acid, commonly known as this compound or N-Cbz-pipecolic acid, is a protected amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its rigid piperidine scaffold is a key structural motif in a wide array of pharmacologically active compounds, including inhibitors of cysteine proteases and Poly(ADP-ribose) Polymerase (PARP) for cancer treatment[1].

For researchers, scientists, and drug development professionals, understanding the solubility of this compound is not a trivial pursuit. Solubility is a critical physicochemical parameter that governs every stage of the development pipeline, from synthesis and purification to formulation and bioavailability.[2][3] Poorly characterized solubility can lead to failed reactions, inefficient purifications, and misleading results in biological assays.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, the factors governing its solubility, and detailed protocols for its experimental determination.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below. These values provide the foundation for predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₄ | [4][5][6] |

| Molecular Weight | 263.29 g/mol | [4][5][6] |

| Melting Point | 80-83 °C (racemate/unspecified) 111-115 °C ((R)-enantiomer) | [4][5] |

| Predicted pKa | 4.01 ± 0.20 | [4] |

| Predicted LogP | 2.1 - 2.2 | [4] |

| Appearance | White to off-white crystalline powder | [7] |

The presence of both a lipophilic benzyloxycarbonyl (Cbz) group and a polar carboxylic acid function imparts an amphiphilic character to the molecule. The predicted LogP value of ~2.2 suggests a moderate degree of lipophilicity, indicating that it will not be freely soluble in water but will have appreciable solubility in many organic solvents.[4] The pKa of ~4 is of paramount importance, as it signals that the molecule's charge state—and therefore its aqueous solubility—will be highly dependent on pH.[4]

Qualitative Solubility Profile and Key Influencing Factors

While specific quantitative solubility data (e.g., in mg/mL) for this compound is not widely published in public literature, a robust qualitative profile can be derived from its structure and the fundamental principles of chemical interactions, such as the "like dissolves like" rule.[8][9]

The Critical Role of pH

For a carboxylic acid, pH is the most dominant factor controlling aqueous solubility.[10][11] The relationship between pH, pKa, and the molecular form of this compound dictates its solubility behavior.

-

At Low pH (pH < 2): The compound will be fully protonated (COOH form). This neutral form is less polar and will exhibit very low water solubility. Its solubility will be primarily driven by the lipophilic Cbz and piperidine moieties.

-

At Mid pH (pH ≈ pKa ≈ 4): A mixture of the protonated (COOH) and deprotonated (COO⁻) forms will exist.

-

At High pH (pH > 6): The compound will be predominantly in its deprotonated, anionic carboxylate form (COO⁻). This ionic form is significantly more polar and capable of strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[12][13]

This behavior is routinely exploited in synthesis workups, where the compound can be extracted into an organic solvent from an acidic aqueous solution and then back-extracted into a basic aqueous solution to remove non-acidic impurities.[1]

Solvent Polarity

Based on its structure, the expected solubility in common lab solvents is as follows:

-

Soluble in: Polar aprotic solvents (e.g., DMSO, DMF), chlorinated solvents (e.g., Dichloromethane, Chloroform), and lower alcohols (e.g., Methanol, Ethanol). Ether is also used for extraction, indicating good solubility.[1]

-

Sparingly Soluble to Insoluble in: Nonpolar solvents (e.g., Hexane, Heptane) and neutral to acidic water.

Temperature

The dissolution of a solid in a solvent is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature.[7][10] This principle is fundamental to purification by recrystallization, where the compound is dissolved in a minimum amount of a hot solvent and allowed to crystallize upon cooling.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[3][14] This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a validated analytical technique.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., pH 7.4 phosphate-buffered saline, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that a visible amount of solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~5-10 mg of solid to 1 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent speed (e.g., 850 rpm) for a defined period.[2]

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for 30 minutes to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step to avoid contaminating the sample with undissolved particles. Two common methods are:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter. Discard the first few drops to avoid any adsorption effects from the filter material.

-

-

Sample Preparation for Analysis: Immediately after separation, dilute a known volume of the clear, saturated solution with an appropriate solvent to bring its concentration into the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method.

-

HPLC-UV: This is a highly specific and accurate method. The Cbz group's phenyl ring provides a strong chromophore for UV detection (typically around 254 nm). A calibration curve must be prepared using standards of known concentration.

-

UV-Vis Spectrophotometry: A simpler, higher-throughput method. A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations.[14] This method is suitable if no other components in the solution absorb at the same wavelength.

-

-

Calculation: Calculate the concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The final solubility is typically reported in units of µg/mL, mg/L, or mM.

Visualization of Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination process.

Conclusion and Applications

While quantitative solubility data for this compound remains sparse in public databases, a comprehensive understanding of its physicochemical properties allows for robust predictions of its behavior. Its solubility is dominated by solvent polarity and, most critically, the pH of aqueous media. The provided experimental protocol for the shake-flask method offers a reliable framework for researchers to generate high-quality, reproducible solubility data. This data is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, controlling reaction kinetics, and designing efficient crystallization-based purifications.

-

Drug Discovery: Ensuring compound solubility in biological assay buffers to obtain reliable screening data and avoiding false negatives.[2]

-

Formulation Science: Developing suitable delivery systems for preclinical and clinical studies, where understanding the pH-solubility profile is essential for predicting dissolution in the gastrointestinal tract.

By applying the principles and methods outlined in this guide, researchers can effectively manage and exploit the solubility characteristics of this important synthetic building block.

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

- This compound. LookChem.

- (R)-(+)-1-Cbz-2-piperidinecarboxylic acid 97%. Sigma-Aldrich.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Shake Flask Method Summary. BioAssay Systems.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Determination of aqueous solubility by heating and equilibration: A technical note.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq.

- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.

- Solubility of organic compounds (video). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.

- N-Cbz-Piperidine-2-carboxylic acid. Echemi.

- This compound | 28697-07-6. ChemicalBook.

- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?.

- The effect of different pH-adjusting acids on the aqueous solubility of...

- (S)-(-)-1-Cbz-2-piperidinecarboxylic acid | CAS 28697-11-2. Santa Cruz Biotechnology.

- Pipecolic acid | Solubility of Things. Solubility of Things.

- Carboxylic acid - Properties, Structure, Reactions. Britannica.

Sources

- 1. This compound | 28697-07-6 [chemicalbook.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Physical Properties of N-Cbz-Pipecolinic Acid

Introduction: The Significance of N-Cbz-Pipecolinic Acid in Modern Drug Discovery

N-Carbobenzyloxy-pipecolinic acid (N-Cbz-pipecolinic acid) is a protected, non-proteinogenic cyclic amino acid that serves as a vital building block in synthetic organic chemistry and pharmaceutical development. As a derivative of pipecolinic acid, the next higher homologue of proline, it imparts unique conformational constraints upon peptide structures. The incorporation of this moiety can significantly influence the biological activity and metabolic stability of peptidomimetics and other complex molecules, making it a compound of high interest for researchers developing novel therapeutics.[1][2][3]

The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the secondary amine of the piperidine ring, a feature critical for controlled, stepwise peptide synthesis and other coupling reactions.[4][5] Understanding the precise physical properties of N-Cbz-pipecolinic acid is not merely an academic exercise; it is a fundamental prerequisite for its effective use in process development, quality control, and formulation. This guide provides a comprehensive overview of these properties, the causal logic behind their measurement, and field-proven protocols for their validation.

Core Physicochemical Properties

The physical characteristics of a compound dictate its handling, purification, and reaction conditions. For N-Cbz-pipecolinic acid, chirality is a defining feature, leading to distinct properties for its (S)-(-), (R)-(+), and racemic forms.

| Property | (S)-(-)-N-Cbz-pipecolinic acid | (R)-(+)-N-Cbz-pipecolinic acid | Racemic N-Cbz-pipecolinic acid |

| CAS Number | 28697-11-2[6][7][8] | 28697-09-8[9] | Not specified |

| Molecular Formula | C₁₄H₁₇NO₄[7][8] | C₁₄H₁₇NO₄[9] | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol [7][8] | 263.29 g/mol [9] | 263.29 g/mol |

| Appearance | White to off-white or light yellow solid/crystal powder[6] | Colourless Oil (may solidify)[9] | Solid |

| Melting Point | 111-115 °C[6][7] | 111-115 °C[9] | Varies; often lower than pure enantiomers |

| Optical Rotation | [α]²²/D ~ -59° (c=2 in acetic acid)[6] | [α]²⁰/D ~ +60° (c=2 in acetic acid)[9] | 0° (inactive) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[9] | Soluble in Dichloromethane, Ethyl Acetate, Methanol[9] | Similar to enantiomers |

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For N-Cbz-pipecolinic acid, characteristic signals include the aromatic protons of the Cbz group (typically ~7.3-7.5 ppm), the benzylic protons (-CH₂-) of the Cbz group (~5.0-5.3 ppm), and a series of multiplets for the protons on the piperidine ring and the alpha-proton adjacent to the carboxylic acid.[6]

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Key signals for N-Cbz-pipecolinic acid include the carbonyl carbon of the carboxylic acid (~173 ppm), the carbonyl of the carbamate (~155 ppm), carbons of the aromatic ring (~127-137 ppm), the benzylic carbon (~67 ppm), and the carbons of the piperidine ring at various upfield shifts.[6] The presence of rotamers due to restricted rotation around the carbamate C-N bond can sometimes lead to a doubling of peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Key characteristic absorptions for N-Cbz-pipecolinic acid include:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ (~3030-3100 cm⁻¹).[11]

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (~2850-2950 cm⁻¹).[11]

-

C=O Stretch: Two strong, sharp absorptions are expected. One for the carbamate carbonyl (~1680-1700 cm⁻¹) and one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹). These may overlap.[10]

-

C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.[11]

Experimental Protocols for Physical Characterization

The trustworthiness of physical data hinges on the rigor of the experimental methodology. The following protocols are designed as self-validating systems for researchers.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0 °C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[12][13]

Methodology (Capillary Method):

-

Calibration: Begin by determining the melting point of a certified standard (e.g., benzoic acid) to verify the accuracy of the apparatus's thermometer.[12]

-

Sample Preparation: Ensure the N-Cbz-pipecolinic acid sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[14] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[12][14]

-

Initial Determination: Place the capillary in the heating block. Heat rapidly (10-20 °C/min) to find an approximate melting range.[12] This saves time and prevents overshooting the true value in subsequent measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[12][14] Insert a new sample and heat slowly, at a rate of 1-2 °C per minute.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.

-

Validation: Repeat the accurate determination at least twice. Consistent values confirm the result.

Optical Rotation Measurement

Causality: Optical rotation is the defining property of chiral molecules. Enantiomers rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a standardized physical constant dependent on the compound, concentration, path length, temperature, and wavelength of light. An optically pure sample will exhibit the maximum expected specific rotation, while a racemic mixture will show no rotation.

Methodology (Polarimetry):

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent to be used for the sample) and setting the reading to zero.[15] For validation, measure a known standard, such as a sucrose solution.[16]

-

Sample Preparation: Accurately prepare a solution of N-Cbz-pipecolinic acid of known concentration (c), typically expressed in g/100 mL. For example, dissolve 200 mg of the compound in a 10 mL volumetric flask with the specified solvent (e.g., acetic acid). Ensure the solid is fully dissolved.

-

Cell Loading: Rinse the polarimeter cell (of known path length, l, in decimeters) with a small amount of the solution. Fill the cell carefully, ensuring no air bubbles are present in the light path, as they will scatter light and cause erroneous readings.[15][16][17]

-

Measurement: Place the cell in the polarimeter. Allow the temperature to stabilize (e.g., 20°C or 22°C).[17] Obtain the observed rotation (α). For digital polarimeters, the value will be displayed directly; for manual instruments, adjust the analyzer to the point of minimum light intensity.[15]

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c) Where T is the temperature and λ is the wavelength of light (typically the sodium D-line, 589 nm).[16]

-

Validation: Perform multiple readings and average the results to ensure reproducibility.[15]

Safety and Handling

As a matter of scientific integrity and laboratory safety, proper handling of all chemicals is paramount.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[18][19] Wash hands thoroughly after handling.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or glasses).[18][19][20]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[18]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[18]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[18]

-

-

Storage: Store in a well-ventilated, dry place with the container tightly closed.[18][20] Recommended storage temperature is often 2-8°C.[6]

Conclusion

The physical properties of N-Cbz-pipecolinic acid—its melting point, optical rotation, and spectroscopic signatures—are not just data points but are critical tools for the researcher. They form the basis for identity confirmation, purity assessment, and the rational design of synthetic and purification protocols. By employing the rigorous, self-validating experimental methodologies detailed in this guide, scientists and drug development professionals can ensure the quality and consistency of this important building block, thereby advancing the reliability and success of their research endeavors.

References

- Melting point determination. (n.d.).

- Experiment 1 - Melting Points. (n.d.).

- Nichols, L. (2025). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts.

- Measuring the Melting Point. (2023). Westlab Canada.

- experiment (1) determination of melting points. (2021).

- How to Use a Polarimeter. (n.d.). Drawell.

- Optical Rotation - Specific Rotation Measurement Procedures. (n.d.). Rudolph Research Analytical.

- SOP FOR POLARIMETER: OPERATION AND CALIBRATION. (2017). PharmaState Academy.

- (L)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID suppliers & manufacturers. (n.d.). LookChem.

- Parmar, A., & Kumar, H. (2018). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. ChemSusChem.

- Gennari, C., et al. (2014). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand. Chemistry.

- Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

- Table of Characteristic IR Absorptions. (n.d.).

- Pipecolic acid. (n.d.). Wikipedia.

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

Sources

- 1. Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L(-)-Pipecolinic acid | 3105-95-1 [chemicalbook.com]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (L)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID CAS#: 28697-11-2 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. (L)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID suppliers & manufacturers in China [m.chemicalbook.com]

- 9. (D)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID | 28697-09-8 [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. pharmastate.academy [pharmastate.academy]